(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
Description
Properties
CAS No. |
5662-81-7 |
|---|---|
Molecular Formula |
C16H34O8S2 |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO4S/c1-19-11-5-3-2-4-10(11)14-15(8-9-20-14)12(16)6-7-13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18)/b7-6- |
InChI Key |
LSCOQDOWFVSGMZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O |
Isomeric SMILES |
COC1=CC=CC=C1C2N(CCS2)C(=O)/C=C\C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxy-PEG3-SS-PEG3-alcohol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Optimization
Core Reaction Pathway
The compound is synthesized via a sequential condensation-cyclization-oxidation sequence. The primary route involves:
- Formation of the Thiazolidine Ring : Reaction of 2-methoxyphenyl isothiocyanate with L-cysteine methyl ester under basic conditions generates the thiazolidine core.
- Acylation with Maleic Anhydride : The thiazolidine intermediate undergoes acylation at the 3-position using maleic anhydride in dichloromethane (DCM) at 0–5°C to preserve the Z-configuration.
- Acid-Catalyzed Tautomerization : The resulting maleoyl derivative is treated with hydrochloric acid to tautomerize the double bond into the Z-configuration.
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Thiazolidine formation | 2-Methoxyphenyl isothiocyanate, L-cysteine | 25°C | 12 h | 78% | 95% |
| Acylation | Maleic anhydride, DCM, triethylamine | 0–5°C | 2 h | 85% | 98% |
| Tautomerization | 1M HCl, ethanol | 50°C | 4 h | 89% | 99.6% |
Critical Process Parameters
Purification and Isolation
Crystallization Techniques
Crude product is purified via fractional crystallization using a heptane-ethyl acetate (3:1) mixture, yielding off-white crystals with 99.6% purity. Key steps include:
- Acid-Base Extraction : Washing with 1M HCl removes unreacted amines, followed by sodium bicarbonate to isolate the carboxylic acid.
- Anti-Solvent Addition : Dropwise addition of heptane induces crystallization, with cooling (0–5°C) to maximize recovery.
Table 2: Purification Outcomes
| Method | Solvent Ratio | Purity Post-Crystallization | Yield Loss |
|---|---|---|---|
| Heptane-EtOAc | 3:1 | 99.6% | 8% |
| Column Chromatography | Hexane:EtOAc | 99.2% | 15% |
Chromatography is less favorable due to significant yield losses.
Analytical Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
Stereochemical Control
Scalability Limitations
Batch sizes >1 kg face yield drops due to inefficient heat dissipation during tautomerization. Continuous flow reactors are proposed to address this.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds similar to (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid have shown significant inhibition rates against various cancer cell lines:
- Compound 4g exhibited an inhibition value of 84.19% against the MOLT-4 leukemia cell line.
- Compound 4p showed a 72.11% inhibition ratio against the SF-295 CNS cancer cell line .
These findings suggest that derivatives containing the thiazolidinone structure could serve as promising candidates for further development as anticancer agents.
Anti-inflammatory and Other Therapeutic Effects
Beyond anticancer properties, thiazolidinones have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation . Additionally, thiazolidinones are being explored for their antiacetylcholinesterase activity, which may have implications in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where thiazolidinone derivatives were synthesized and evaluated for their biological activities:
- Study on Anticancer Activity : A study published in the Journal of Research in Pharmacy reported on the synthesis and evaluation of various thiazolidinone derivatives against multiple cancer cell lines. The results indicated that specific substitutions significantly enhanced anticancer efficacy .
- Inflammation Modulation : Research highlighted in Pharmaceutical Chemistry demonstrated that certain thiazolidinone derivatives exhibited promising anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
- Neuroprotective Potential : A recent investigation into the neuroprotective effects of thiazolidinones suggested that these compounds could inhibit acetylcholinesterase activity, thus providing a potential therapeutic avenue for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The thiazolidine ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Challenges : The 2-methoxyphenyl group in the main compound may hinder cyclocondensation reactions due to steric effects, necessitating optimized conditions compared to analogues with para-substituted aryl groups .
- Biological Potential: The α,β-unsaturated carbonyl group in Z-configuration is a critical electrophilic warhead for covalent inhibition of targets like kinases or proteases, as seen in IR-01 .
Biological Activity
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid, also known by its CAS number 5341760, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article presents a detailed overview of its synthesis, biological activities, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the condensation of appropriate thiazolidine derivatives with substituted phenyl compounds. The process often utilizes catalysts such as piperidine in anhydrous solvents like ethanol to achieve high yields. For precise methods and conditions, refer to studies focusing on thiazolidinone derivatives .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate inhibition |
| Bacillus subtilis | Effective |
| Aspergillus niger | Effective antifungal |
| Candida albicans | Moderate antifungal |
The compound's activity was assessed using standard serial dilution techniques, comparing its effects to established antibiotics like norfloxacin and chloramphenicol .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests potential therapeutic applications in inflammatory diseases .
3. Case Studies and Research Findings
Several studies have explored the biological activities of thiazolidinone derivatives, including the specific compound :
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives for their antibacterial and antifungal activities. The results indicated that some derivatives exhibited comparable or superior activity compared to standard reference drugs .
- Molecular Docking Studies : In silico studies have been conducted to understand the interaction between this compound and target proteins involved in inflammation and microbial resistance. These studies revealed critical hydrogen bonding interactions that may contribute to its biological efficacy .
4. Conclusion
The compound this compound shows promising biological activity with significant antimicrobial and anti-inflammatory properties. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.
Q & A
Q. What synthetic routes are commonly employed for preparing (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid?
The compound can be synthesized via cyclocondensation reactions involving 2-mercaptoacetic acid and Schiff bases derived from 2-methoxyphenyl-substituted aldehydes. For example, thiazolidin-4-one derivatives are often prepared by reacting aromatic aldehydes with primary amines to form imines, followed by nucleophilic addition of 2-mercaptoacetic acid under acidic conditions . Reaction optimization should consider solvent polarity (e.g., ethanol or toluene), temperature (60–80°C), and catalytic additives (e.g., acetic acid) to enhance cyclization efficiency.
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and confirming its (Z)-configuration?
- NMR Spectroscopy : Analyze coupling constants in -NMR to distinguish (Z)- and (E)-isomers. For α,β-unsaturated carbonyl systems, values >12 Hz typically indicate trans (E) configuration, while lower values suggest cis (Z) arrangement .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups.
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the thiazolidine ring and methoxyphenyl substituents .
Q. How can researchers assess the compound’s stability under standard laboratory storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Hygroscopicity Testing : Store samples in controlled humidity chambers (e.g., 40–80% RH) and monitor mass changes.
- Light Sensitivity : Expose aliquots to UV/visible light and track degradation via HPLC. Evidence suggests aromatic thiazolidinones may degrade under prolonged light exposure; thus, amber glass vials and inert atmospheres (N) are recommended .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., conflicting NOESY or 13C^{13}C13C-NMR assignments) be resolved for this compound?
Contradictions often arise from dynamic processes (e.g., ring puckering in the thiazolidine moiety) or solvent-induced shifts. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange.
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
- X-ray Crystallography : Resolve absolute configuration and confirm intramolecular hydrogen bonding between the carboxylic acid and thiazolidine NH groups .
Q. What experimental design considerations are critical for evaluating the compound’s biological activity against microbial targets?
- Dose-Response Optimization : Use a logarithmic concentration range (e.g., 1–100 µM) in broth microdilution assays to determine minimum inhibitory concentrations (MICs).
- Control for Compound Stability : Include time-course measurements to account for potential hydrolysis of the α,β-unsaturated ester under physiological conditions .
- Synergy Testing : Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects, as thiazolidinones may disrupt biofilm formation .
Q. How can computational methods predict the compound’s interaction with enzymatic targets (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase)?
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonding with the carboxylic acid group and π-π stacking between the methoxyphenyl ring and hydrophobic enzyme pockets.
- Molecular Dynamics Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantioselectivity during thiazolidine ring formation.
- Continuous Flow Chemistry : Minimize epimerization by reducing residence time at high temperatures.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate imine formation .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. null effects) across studies?
- Purity Verification : Reanalyze compound batches via HPLC-MS; impurities >1% can skew bioassay results.
- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .
- Structural Confirmation : Re-examine stereochemistry, as (E)-isomers may lack activity due to altered binding conformations .
Q. What experimental limitations could lead to variability in pharmacokinetic studies of this compound?
- Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour incubations) can alter metabolite profiles. Implement cooling systems (4°C) to stabilize samples .
- Solubility Issues : Pre-formulate the compound with cyclodextrins or PEG-based carriers to improve aqueous solubility for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
